molecular formula C11H13N5O B2758558 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1255783-10-8

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2758558
CAS RN: 1255783-10-8
M. Wt: 231.259
InChI Key: GDNDZDAHGSLSQZ-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in the development of various drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as imidazole derivatives have been synthesized using various methods . For instance, a synthetic scheme for a representative compound shows that 2,3-dimethyl aniline reacts with benzil to form the desired compound under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a phenyl ring with two methyl groups and an amide group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amine and amide groups could potentially undergo various reactions. For example, the amine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature and have a high melting point due to the presence of the amide group .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, including those with dimethylphenyl groups, play a pivotal role in creating diverse biologically active compounds and peptidomimetics. Their synthesis often involves sophisticated chemical reactions, such as ruthenium-catalyzed cycloadditions, to overcome challenges like the Dimroth rearrangement. This process enables the creation of triazole-based scaffolds with complete regiocontrol, which are crucial for developing compounds with specific biological activities, including HSP90 inhibitors, highlighting their significance in medicinal chemistry and drug design (Ferrini et al., 2015).

Antimicrobial Applications

The antimicrobial properties of 1,2,3-triazole derivatives have been extensively researched. Novel synthesis routes have led to the discovery of 1,2,3-triazole-4-carboxamides with significant antimicrobial activities against a wide range of pathogens. These compounds have shown potent effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Cryptococcus neoformans var. grubii and Candida albicans. This broad-spectrum activity underlines the potential of these compounds in addressing various infectious diseases and highlights the importance of 1,2,3-triazole derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).

Anticancer Research

1,2,3-Triazole-4-carboxamide derivatives have also been explored for their potential in cancer therapy. Research into the synthesis and biological evaluation of these compounds, including those with specific modifications like ferrocenylmethyl amino acid and fluorinated benzene-carboxamide derivatives, has revealed promising anticancer activities. Some of these compounds have shown cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer cell line, suggesting their utility as novel anticancer agents. The ability to induce oxidative damage through a reactive oxygen species-mediated mechanism is particularly noteworthy, providing insights into their mode of action and the potential for developing targeted cancer therapies (Butler et al., 2013).

Safety and Hazards

As with any chemical compound, handling “5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide” would require proper safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions could involve exploring the biological activities of this compound and its derivatives. This could lead to the development of new drugs for treating various diseases .

properties

IUPAC Name

5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNDZDAHGSLSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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